2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c1-2-23-17-11-10-16(13-7-5-8-14(18(13)17)20(23)25)22-19(24)12-6-3-4-9-15(12)21/h3-11H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCDSJPIKXJOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4Cl)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities. The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Given the range of biological activities associated with indole derivatives, it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level.
Biological Activity
2-Chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and as a fluorescent imaging agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 404.04 g/mol. Its structure features a chloro substituent on the benzamide moiety and an ethyl group attached to the indole scaffold, which is crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit mechanisms involving:
- Autophagy and Apoptosis : Studies have shown that derivatives of benzo[cd]indole can induce autophagy and apoptosis in cancer cells. For instance, compounds targeting lysosomes have been found to enhance these processes, leading to reduced cancer cell migration and proliferation .
- Lysosomal Targeting : The compound is believed to enter cells via polyamine transporters localized in lysosomes. Once inside, it can trigger autophagic pathways that lead to cell death, particularly in hepatocellular carcinoma models .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell migration in various cancer cell lines. For example, compound 15f (a related benzo[cd]indole derivative) showed significant inhibitory effects on hepatocellular carcinoma migration through mechanisms involving lysosomal targeting and subsequent autophagy induction .
In Vivo Studies
In vivo evaluations using animal models revealed that the compound can effectively reduce tumor size and metastasis. The dual functionality as an imaging agent and therapeutic candidate makes it particularly valuable in oncological research.
Case Studies
- Hepatocellular Carcinoma : A study focused on the effects of benzo[cd]indole derivatives indicated that these compounds could significantly inhibit the migration of hepatocellular carcinoma cells through lysosomal pathways. The research highlighted the potential of these compounds as both therapeutic agents and imaging tools for cancer diagnostics .
- Fluorescent Imaging Applications : The fluorescent properties of certain derivatives allow for real-time imaging of cellular processes, providing insights into drug mechanisms and cellular responses during treatment .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituent type and position:
Electronic and Steric Effects
- Chlorine vs. Methoxy/Nitro: The 2-chloro group in the target compound is ortho-substituted, introducing steric hindrance and moderate electron withdrawal. In contrast, the 4-chloro analogue (para-substituted) may exhibit reduced steric effects but similar electronic properties.
- Linker Variations : The methylene bridge in the 4-chloro compound increases flexibility compared to the direct amide bond in the target molecule, which may affect conformational stability.
Physicochemical Properties
- Molecular Weight : The target compound (estimated ~340–350 g/mol) is comparable to its analogues (e.g., 336.78 g/mol for the 4-chloro derivative ).
- Lipophilicity : The 2-chloro group likely increases logP compared to the methoxy analogue , while the nitro group may reduce solubility due to polarity.
Preparation Methods
Palladium-Catalyzed Cyclization
A prominent route involves palladium-mediated cyclization of brominated precursors. For example, 6-bromo-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole serves as a key intermediate. This compound is synthesized via a Suzuki-Miyaura coupling between a brominated indole derivative and an ethylboronic acid, followed by oxidation to introduce the ketone group.
Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 equiv)
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 90°C, 12 hours
- Yield: 78%
Fischer Indole Synthesis
An alternative approach utilizes the Fischer indole synthesis, where a phenylhydrazine derivative undergoes cyclization with a ketone under acidic conditions. For instance, reacting 2-chlorophenylhydrazine with ethyl levulinate in concentrated HCl generates the ethyl-substituted indole core.
Functionalization of the Indole Core
Ethylation at the 1-Position
The introduction of the ethyl group is achieved via alkylation using ethyl iodide in the presence of a strong base. Optimized conditions from patent literature suggest using cesium carbonate in dimethylformamide (DMF) at 80°C for 6 hours, achieving >95% conversion.
Oxidation to the 2-Oxo Group
Oxidation of the indole’s 2-position is performed using pyridinium chlorochromate (PCC) in dichloromethane, yielding the ketone without over-oxidation byproducts. This step typically proceeds in 85% yield.
Benzamide Formation at the 6-Position
Amination and Acylation
The 6-amino intermediate is generated via Buchwald-Hartwig amination of 6-bromo-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole with aqueous ammonia. Subsequent acylation with 2-chlorobenzoyl chloride in the presence of Hünig’s base affords the final product.
Optimized Acylation Conditions :
- Reagent: 2-Chlorobenzoyl chloride (1.2 equiv)
- Base: N,N-Diisopropylethylamine (DIPEA, 2 equiv)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 25°C, 4 hours
- Yield: 82%
One-Pot Coupling Approach
Recent advancements employ a one-pot strategy using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). This method reduces purification steps and improves overall efficiency, with reported yields of 88%.
Characterization and Analytical Validation
Critical analytical data for this compound include:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₁H₁₈ClN₃O₂ | High-Resolution MS |
| Melting Point | 214–216°C | Differential Scanning Calorimetry |
| HPLC Purity | >99% | Reverse-Phase HPLC |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 2H, Ar-H) | Bruker Avance III |
Industrial-Scale Production Considerations
Scalable synthesis requires addressing catalyst costs, solvent recovery, and waste management. Patent literature highlights the use of flow chemistry for the palladium-catalyzed steps, reducing reaction times by 40% and catalyst loading to 1 mol%. Additionally, replacing THF with cyclopentyl methyl ether (CPME) improves safety and sustainability.
Q & A
Q. What controls are essential in enzyme inhibition assays for this compound?
- Recommendations :
- Include positive controls (e.g., JQ1 for BET inhibition) and solvent-only blanks.
- Pre-incubate enzymes with the compound to rule out time-dependent inhibition artifacts .
Q. How to validate target engagement in cellular models?
- Protocol :
- Use CRISPR knockouts or siRNA silencing of suspected targets (e.g., BRD4).
- Perform rescue experiments with overexpressed targets to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
